N-[3-[8-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-5-methylphenyl]prop-2-enamide
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Overview
Description
JS25 is a selective and covalent inhibitor of Bruton’s tyrosine kinase (BTK), a member of the cytoplasmic kinases TEC subfamily. BTK plays a crucial role in immune regulation and is activated by Src kinases. JS25 has shown significant potential in the treatment of various hematological cancers, such as leukemia, lymphoma, and myeloma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JS25 involves multiple steps, including the formation of covalent bonds with specific amino acid residues in the target protein. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of these covalent bonds .
Industrial Production Methods
Industrial production of JS25 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
JS25 undergoes various chemical reactions, including:
Covalent Binding: JS25 forms covalent bonds with specific amino acid residues in the target protein, such as cysteine.
Oxidation and Reduction: These reactions may occur during the synthesis and degradation of JS25.
Common Reagents and Conditions
Common reagents used in the synthesis of JS25 include organic solvents, catalysts, and specific amino acid residues. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major product formed from the reactions involving JS25 is the covalently bound complex with the target protein, which inhibits the activity of BTK and other related kinases .
Scientific Research Applications
JS25 has a wide range of scientific research applications, including:
Mechanism of Action
JS25 exerts its effects by selectively inhibiting BTK through covalent binding to specific amino acid residues, such as cysteine. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and survival pathways. The molecular targets and pathways involved include the phospholipase-Cγ (PLCγ) pathway, Ca2+ mobilization, and NF-κB/MAP kinase activation .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: Another covalent BTK inhibitor with similar binding mechanisms but different selectivity profiles.
Acalabrutinib: A selective BTK inhibitor with a different chemical structure and binding affinity.
BMX-IN-1: A covalent inhibitor of bone marrow tyrosine kinase in chromosome X (BMX) with similar pharmacophore patterns.
Uniqueness of JS25
JS25 is unique due to its high selectivity and potency in inhibiting BTK and other TEC kinases. It has shown superior efficacy in preclinical studies, particularly in the treatment of hematological cancers. Additionally, JS25 has demonstrated the ability to cross the blood-brain barrier, making it a promising candidate for treating central nervous system-related malignancies .
Properties
Molecular Formula |
C29H24N4O4S |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
N-[3-[8-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-5-methylphenyl]prop-2-enamide |
InChI |
InChI=1S/C29H24N4O4S/c1-4-27(34)31-23-13-18(2)14-24(16-23)33-28(35)12-8-21-17-30-26-15-20(7-11-25(26)29(21)33)19-5-9-22(10-6-19)32-38(3,36)37/h4-17,32H,1H2,2-3H3,(H,31,34) |
InChI Key |
WPVJPKXENBARHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=C(C=CC4=C32)C5=CC=C(C=C5)NS(=O)(=O)C)NC(=O)C=C |
Origin of Product |
United States |
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